REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1([NH:6]C(=O)OC(C)(C)C)[CH2:5][CH2:4]1.[ClH:16]>>[ClH:16].[F:1][C:2]([F:15])([F:14])[C:3]1([NH2:6])[CH2:5][CH2:4]1 |f:2.3|
|
Name
|
|
Quantity
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4.08 g
|
Type
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reactant
|
Smiles
|
FC(C1(CC1)NC(OC(C)(C)C)=O)(F)F
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Name
|
|
Quantity
|
150 mL
|
Type
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reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.5 h
|
Duration
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3.5 h
|
Type
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CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with acetone
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(C1(CC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.67 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |